molecular formula C21H21FN4O2 B2824820 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 1797294-29-1

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2824820
CAS No.: 1797294-29-1
M. Wt: 380.423
InChI Key: XGKSKRWMGWOFDF-UHFFFAOYSA-N
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Description

“N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide” is a synthetic organic compound that features a complex molecular structure. It contains various functional groups, including a pyrazole ring, a pyridine ring, a cyclopropyl group, and a fluorophenoxy moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide” typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Cyclopropyl group addition: This can be introduced via cyclopropanation reactions.

    Attachment of the fluorophenoxy group: This step may involve nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This often involves continuous flow chemistry, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridine rings.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: May act as an inhibitor for specific enzymes.

    Receptor Binding: Potential to bind to biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science:

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, or ion channels, influencing signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide
  • N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-bromophenoxy)acetamide

Uniqueness

The uniqueness of “N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain biological targets.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-3-5-18(6-4-17)28-14-21(27)24-11-12-26-20(16-1-2-16)13-19(25-26)15-7-9-23-10-8-15/h3-10,13,16H,1-2,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKSKRWMGWOFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)COC3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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